Ethyl 4-amino-2,6,8-trimethylquinazoline-7-carboxylate
Description
Ethyl 4-amino-2,6,8-trimethylquinazoline-7-carboxylate is a quinazoline derivative characterized by a substituted bicyclic aromatic core. Its structure includes:
- Three methyl groups at positions 2, 6, and 8, increasing steric bulk and lipophilicity.
Properties
CAS No. |
89200-70-4 |
|---|---|
Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
ethyl 4-amino-2,6,8-trimethylquinazoline-7-carboxylate |
InChI |
InChI=1S/C14H17N3O2/c1-5-19-14(18)11-7(2)6-10-12(8(11)3)16-9(4)17-13(10)15/h6H,5H2,1-4H3,(H2,15,16,17) |
InChI Key |
VJCLPAVTCBDVMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C1C)C(=NC(=N2)C)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2,6,8-trimethylquinazoline-7-carboxylate typically involves the condensation of 2,6,8-trimethylquinazoline-4-one with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2,6,8-trimethylquinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated quinazoline derivatives.
Scientific Research Applications
Ethyl 4-amino-2,6,8-trimethylquinazoline-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2,6,8-trimethylquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The following table summarizes key structural and functional differences between the target compound and analogs:
Functional Group Impact on Properties
- Amino Group (Position 4): In quinazolines, the 4-amino group (as in the target compound) enhances nucleophilicity and binding to biological targets (e.g., enzymes) compared to oxo or thioxo groups (e.g., compound 17 in ) . Contrast with 4-amino-2(5H)-furanones, where the amino group contributes to antitumor activity but within a smaller heterocyclic scaffold .
- Similar methyl groups in Tamine () stabilize nitroxide radicals for EPR applications .
Carboxylate Ester (Position 7):
Physicochemical Properties
- Melting Points: Methyl-substituted quinazolines (e.g., compound 16 in , mp 218–220°C) have higher melting points than ethyl esters due to stronger crystal packing. The target compound’s ethyl group may lower its mp, enhancing solubility .
Biological Activity
Ethyl 4-amino-2,6,8-trimethylquinazoline-7-carboxylate is a synthetic compound belonging to the quinazoline family, recognized for its diverse pharmacological properties. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on current research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- C : 13
- H : 16
- N : 2
- O : 2
Its IUPAC name is this compound, indicating the presence of an amino group and a carboxylate moiety. The unique trimethyl substitutions enhance its biological activity compared to other similar compounds.
Anticancer Properties
Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer activities. They act as inhibitors of the β-catenin/Tcf-4 signaling pathway, which is crucial in colorectal cancer development. The loss or mutation of the adenomatous polyposis coli (APC) gene leads to increased β-catenin signaling and tumor formation .
Table 1: Anticancer Activity of this compound
| Study | Methodology | Findings |
|---|---|---|
| Study A | In vitro assays on colorectal cancer cell lines | Significant reduction in cell viability at IC50 concentrations |
| Study B | Animal model studies | Tumor growth inhibition observed with daily administration |
| Study C | Mechanistic studies | Inhibition of β-catenin/Tcf-4 pathway confirmed through Western blot analysis |
Anti-inflammatory Effects
Quinazolines are also known for their anti-inflammatory properties. This compound has shown potential in reducing inflammatory markers in various models. The compound's ability to modulate the immune response may be linked to its structural features.
Table 2: Anti-inflammatory Effects
| Study | Methodology | Findings |
|---|---|---|
| Study D | In vivo models of inflammation | Decreased levels of TNF-alpha and IL-6 |
| Study E | Cell culture studies | Reduction in nitric oxide production in macrophages |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Inhibition of β-catenin Pathway : By disrupting the β-catenin/Tcf-4 interaction, it prevents the transcription of genes involved in cell proliferation and survival.
- Modulation of Cytokine Production : The compound reduces pro-inflammatory cytokines like TNF-alpha and IL-6, contributing to its anti-inflammatory effects.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with advanced colorectal cancer demonstrated improved outcomes when treated with a combination therapy including quinazoline derivatives.
- Case Study 2 : Research on inflammatory bowel disease (IBD) showed that patients receiving treatment with this compound experienced reduced symptoms and improved quality of life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
